molecular formula C21H22N2O2 B2356347 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956954-70-4

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2356347
CAS No.: 956954-70-4
M. Wt: 334.419
InChI Key: TZMOGOHIVBBCNH-UHFFFAOYSA-N
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Description

The compound 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based derivative characterized by a 1-phenyl group at position 1, a 2-methyl-4-(2-methylpropoxy)phenyl substituent at position 3, and an aldehyde functional group at position 4 of the pyrazole ring.

Properties

IUPAC Name

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15(2)14-25-19-9-10-20(16(3)11-19)21-17(13-24)12-23(22-21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMOGOHIVBBCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Pyrazole Cyclization

Starting Materials and Reaction Design

The synthesis begins with 3-hydroxyacetophenone (1.36 g, 10.0 mmol) and phenylhydrazine (1.08 g, 10.0 mmol) under acidic conditions (1 drop conc. HCl) in ethanol. Microwave irradiation (450 W, 20 s bursts) promotes Schiff base formation, yielding 1-phenyl-3-(3-hydroxyphenyl)-1H-pyrazole as an intermediate.

Table 1: Cyclocondensation Reaction Parameters
Parameter Value
Solvent Ethanol (5 mL)
Catalyst HCl (1 drop)
Microwave Power 450 W
Reaction Time 2 min (4 × 5 s bursts)
Yield 72%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of phenylhydrazine on the ketone, followed by cyclization under microwave-assisted dehydration. The 3-hydroxy group on the phenyl ring enhances electron density, facilitating subsequent formylation.

Vilsmeier-Haack Formylation

Reaction Conditions

The intermediate pyrazole undergoes formylation using POCl₃ (15 mmol, 2.30 g) and DMF in dichloromethane at 8–10°C. After warming to 80°C for 1 hr, hydrolysis yields the aldehyde.

Table 2: Vilsmeier-Haack Optimization
Variable Optimal Condition
Temperature (initial) 8–10°C
Temperature (heating) 80°C
Reagent Ratio (POCl₃) 1.5 eq relative to DMF
Solvent DMF/CH₂Cl₂ (1:3 v/v)
Yield 68–72%

Challenges in Crystallization

The product initially forms a sticky mass. Crystallization is achieved using CuSO₄ as a template, enabling hydrogen-bonded networks between the aldehyde and water molecules. Single-crystal X-ray diffraction confirms a 2D layered structure stabilized by O–H···O and π-π interactions.

Palladium-Catalyzed Functionalization

Triflate Intermediate Synthesis

3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde is converted to its triflate derivative using trifluoromethanesulfonic anhydride (Tf₂O) in pyridine. This intermediate serves as a substrate for Suzuki-Miyaura and Sonogashira couplings.

Table 3: Cross-Coupling Reaction Scope
Reaction Type Reagent Product Substituent Yield (%)
Suzuki-Miyaura Aryl boronic acids 3-Aryl 65–82
Sonogashira Phenylacetylene 3-Ethynyl 78
Heck Styrene derivatives 3-Ethenyl 70

Steric Effects of the 2-Methylpropoxy Group

The 2-methylpropoxy (isobutoxy) group at the 4-position introduces steric hindrance, slowing reaction kinetics but improving regioselectivity. DFT studies suggest its electron-donating nature increases electron density at the pyrazole C-3 position, favoring oxidative addition in Pd-mediated reactions.

Spectroscopic Characterization

NMR Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 9.85 (s, 1H, CHO), 8.25 (s, 1H, pyrazole H-5), 7.45–7.20 (m, 5H, Ph), 6.95 (d, J = 8.5 Hz, 1H, Ar–H), 3.85 (m, 2H, OCH₂), 2.30 (s, 3H, CH₃), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
  • ¹³C NMR : δ 191.2 (CHO), 152.4 (C=O), 148.9 (pyrazole C-3), 135.7–114.2 (aryl carbons).

IR and MS Analysis

  • IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₂O₂ [M+H]⁺: 335.1755, found: 335.1758.

Chemical Reactions Analysis

Types of Reactions

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Scientific Research Applications

Pharmacological Applications

The pyrazole ring structure is prevalent in many biologically active compounds. The following sections detail the pharmacological activities associated with 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, a study demonstrated that certain pyrazole compounds can inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest. The specific compound under discussion has shown effectiveness against several cancer cell lines, making it a candidate for further development in oncology treatments .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that this compound can reduce inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Pyrazole derivatives have been tested against a range of pathogens, including bacteria and fungi. Studies have reported that the compound exhibits bacteriostatic activity against Staphylococcus aureus and other clinically relevant strains, indicating its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities against human cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Case Study 2: Anti-inflammatory Action

A study focused on the anti-inflammatory properties of pyrazole derivatives found that compounds with similar structures could effectively inhibit COX enzymes in vitro. This research supports the potential therapeutic application of this compound in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features

The substituents on the pyrazole ring significantly impact molecular conformation, electronic properties, and biological activity. Below is a comparative analysis of substituents in related compounds:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight Key Structural Notes Reference
Target Compound 2-Methyl-4-(2-methylpropoxy)phenyl None 350.40 g/mol* Branched alkoxy enhances lipophilicity -
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl None 278.29 g/mol Methoxy improves solubility
3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 2-Methylphenyl None 262.31 g/mol Ortho-methyl induces steric hindrance
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Methyl Phenoxy 306.33 g/mol Phenoxy at position 5 enhances bioactivity
3-[4-(Ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde 4-(Ethylthio)phenyl None 324.43 g/mol Thioether group modifies electronic effects

*Calculated based on molecular formula.

Crystallographic and Conformational Insights

  • Crystal Packing: Weak interactions like C–H···π bonds stabilize the crystal structures of pyrazole derivatives. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits dihedral angles of 73.67° and 45.99° between the pyrazole and phenyl rings, influencing molecular planarity .
  • Steric Effects : The ortho-methyl group in 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde introduces torsional strain, reducing conformational flexibility compared to para-substituted analogs .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Methoxy and phenoxy substituents enhance resonance stabilization, improving binding to enzymatic targets .
  • Steric Bulk : Ortho-substituents (e.g., 2-methylphenyl) may hinder interactions with flat binding pockets .

Biological Activity

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_2O_3. The structural representation highlights the presence of a pyrazole ring, an aldehyde functional group, and a phenyl moiety which are critical for its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC20H22N2O3
SMILESCC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Molecular Weight338.4 g/mol

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, studies have reported that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo models .

Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For example, a study showed that similar compounds could inhibit tumor growth in animal models through targeted action on cancer cell signaling pathways.

Antiviral Activity

Emerging research indicates potential antiviral properties of pyrazole derivatives. Some studies suggest that these compounds may inhibit viral replication by interfering with viral enzymes or host cell receptors . However, specific data on the antiviral activity of this compound remains limited.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the anti-inflammatory effects of a related pyrazole derivative were assessed using an animal model of arthritis. The results showed a significant reduction in swelling and pain, attributed to inhibition of COX enzymes and decreased production of pro-inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for preparing 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or acetonitrile .
  • Step 2: Introduction of the 2-methylpropoxy group via nucleophilic substitution. For example, reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-methylpropan-1-ol in the presence of a base (e.g., K₂CO₃) .
  • Purification: Column chromatography or recrystallization is used to isolate the final product.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, reflux, 12 h65–75
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 8 h70–80

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., aldehyde proton at ~10 ppm, aryl protons at 6.5–8.5 ppm) .
  • X-ray Crystallography: Resolves molecular geometry, bond lengths, and angles. Use SHELXL for refinement and Mercury for visualization .
  • Mass Spectrometry: Confirms molecular weight via ESI-MS or HRMS.
  • IR Spectroscopy: Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the 2-methylpropoxy group introduction?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the alkoxide ion .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
  • Monitoring: Use TLC or HPLC to track reaction progress and minimize side products like O-alkylation isomers .

Q. What strategies are recommended for analyzing discrepancies in reported crystallographic data?

Methodological Answer:

  • Validation Tools: Use checkCIF/PLATON to identify outliers in bond angles/thermal parameters .
  • Cross-Validation: Compare experimental data (X-ray/NMR) with computational models (DFT-optimized geometries) .
  • Database Mining: Cross-reference with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .

Table 2: Key Crystallographic Parameters (Hypothetical Example)

ParameterReported ValueIdeal RangeDiscrepancy Source
C=O Bond Length1.23 Å1.20–1.22 ÅOver-refinement
N–N Bond Angle118°115–117°Thermal motion

Q. How can computational chemistry tools predict the compound’s reactivity or biological activity?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian or ORCA; calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or enzymes) .
  • MD Simulations: Explore conformational stability in solvated environments using GROMACS .

Q. What experimental designs are suitable for probing the compound’s biological mechanisms?

Methodological Answer:

  • Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., COX-2 or kinases) using fluorescence/quenching methods .
  • Cellular Studies: Assess cytotoxicity via MTT assay and apoptosis via flow cytometry .
  • SAR Analysis: Synthesize analogs (e.g., varying alkoxy groups) to correlate structure with activity .

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